molecular formula C16H17N3O B2450937 2-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one CAS No. 1448046-76-1

2-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one

Cat. No.: B2450937
CAS No.: 1448046-76-1
M. Wt: 267.332
InChI Key: NCGKQZDOBNMINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one is a compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a phenyl group, a pyrrolo[3,4-d]pyrimidine ring, and a butanone moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 2-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one can be achieved through various synthetic routes. One common method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. Subsequent construction of an annellated pyrrolo ring provides an efficient route to the pyrrolo pyrimidine system . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain kinases or enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes such as cell division and proliferation, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

2-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one can be compared with other pyrrolopyrimidine derivatives, such as:

Properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-2-14(12-6-4-3-5-7-12)16(20)19-9-13-8-17-11-18-15(13)10-19/h3-8,11,14H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGKQZDOBNMINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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